molecular formula C26H21FN2O4S B2857661 N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide

N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide

Cat. No.: B2857661
M. Wt: 476.5 g/mol
InChI Key: DVLMVJILWFSRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

In biochemical reactions, SN-001 plays a crucial role. It significantly impairs the induction of Ifnb mRNA in a dose-dependent manner in L929 cells . This interaction with mRNA suggests that SN-001 may have a significant impact on protein synthesis and other biomolecular interactions.

Cellular Effects

SN-001 has profound effects on various types of cells and cellular processes. It inhibits cytosolic DNA-triggered STING signaling . This influence on cell function suggests that SN-001 may have a substantial impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of SN-001 is quite complex. It exerts its effects at the molecular level by binding to the cyclic dinucleotide binding pocket of human STING . This binding interaction with STING can lead to changes in gene expression and potentially influence enzyme activation or inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SN-001 involves targeting the cyclic dinucleotide binding pocket of human STING. The compound is synthesized through a series of chemical reactions that include the use of various reagents and solvents . The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production of SN-001 is typically carried out in controlled laboratory environments. The compound is produced in small quantities for research purposes and is not yet manufactured on a large scale .

Chemical Reactions Analysis

Types of Reactions

SN-001 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving SN-001 include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products

The major products formed from the reactions of SN-001 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Comparison with Similar Compounds

SN-001 is compared with other STING inhibitors such as SN-011, which also targets the cyclic dinucleotide binding pocket of STING . SN-011 has been shown to effectively suppress systemic inflammation with lower cytotoxicity and higher specificity compared to other STING inhibitors . Other similar compounds include diABZI STING agonist-1 trihydrochloride, STING activator Compound 53, and C-176 .

Conclusion

SN-001 is a valuable compound in scientific research, particularly in the study of the STING signaling pathway. Its unique properties and mechanism of action make it a promising candidate for the development of new therapeutic agents targeting immune response and inflammation.

Properties

IUPAC Name

N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O4S/c1-33-25-16-13-22(17-24(25)29-34(31,32)23-14-11-21(27)12-15-23)28-26(30)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-17,29H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLMVJILWFSRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

ANone: Tin and its alloys find applications in various fields, including:

  • Soldering: High-Sn lead-free solders are used in electronics for joining different components. [, ]
  • Thin film technology: Ultrathin β-Sn(001) films are studied for their potential in topological superconductivity, a field with applications in quantum computing. []
  • Coatings: Tin thin films can be deposited on various substrates, such as NaCl, and their structure and properties can be controlled by factors like deposition rate and temperature. []

ANone: Different crystal orientations of tin can exhibit distinct properties:

  • Oxidation: The oxidation behavior of β-Sn varies depending on the surface orientation. For example, the β-Sn(001) surface forms terraces when oxidized, while the β-Sn(101) surface remains planar. [, ]
  • Intermetallic compound formation: The morphology of Cu6Sn5 intermetallic compound (IMC) grains, crucial in soldering applications, is influenced by the crystal orientation of the copper substrate. The (001) single crystal Cu results in different IMC morphologies compared to polycrystalline Cu. []
  • Creep behavior: Nanoindentation studies reveal that the creep behavior of Sn and Sn-Ag alloys differs along various crystal orientations. [, ]

ANone: Alloying elements can significantly alter the properties of Tin:

  • Microstructure refinement: Adding elements like Sn to Al-Mg2Si composites can refine the microstructure by reducing the size of primary particles, leading to improved mechanical properties like tensile strength and elongation. []
  • Solder joint strength: Doping Sn-Cu solder interfaces with elements like Ag, Au, Cu, Ni, and Zn can enhance the cleavage energy, indicating a stronger interface and potentially more reliable solder joints. []

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